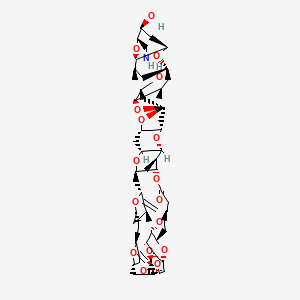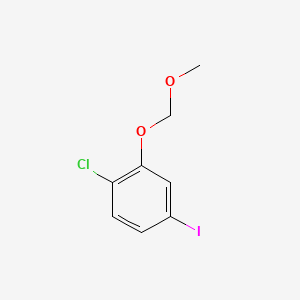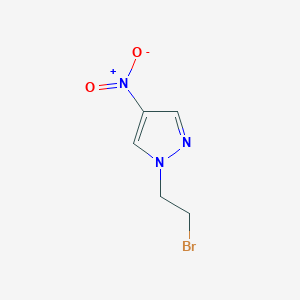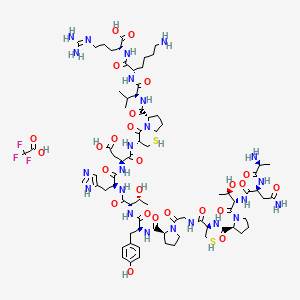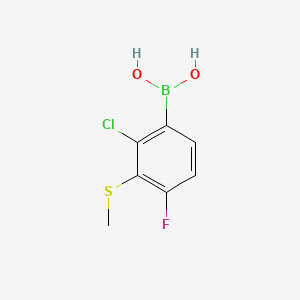
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. It is commonly used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the hydroboration of alkenes or alkynes, followed by oxidation to form the boronic acid . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of continuous flow reactors and automated systems further streamlines the production process.
化学反应分析
Types of Reactions
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the chlorine, fluorine, and methylthio groups can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which provide distinct electronic and steric properties. The presence of the methylthio group enhances its reactivity in certain reactions, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C7H7BClFO2S |
|---|---|
分子量 |
220.46 g/mol |
IUPAC 名称 |
(2-chloro-4-fluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 |
InChI 键 |
CWKCILHARWRHES-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)F)SC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)

